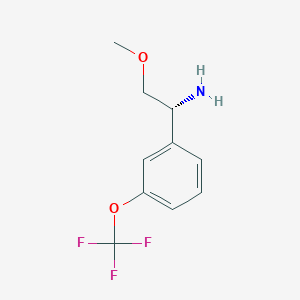
(R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the use of transaminases for chiral selective transamination. This method is environmentally friendly and economically attractive. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal enzyme and substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet production demands. The use of immobilized whole-cell biocatalysts with transaminase activity can be optimized for large-scale synthesis, ensuring high enantioselectivity and efficiency .
化学反応の分析
Types of Reactions
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
InChIキー |
RJBRTBNTQLCNFE-VIFPVBQESA-N |
異性体SMILES |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
正規SMILES |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)


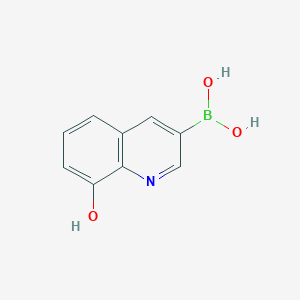
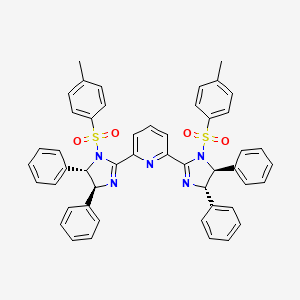
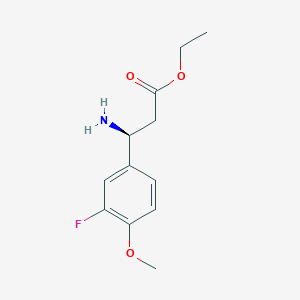
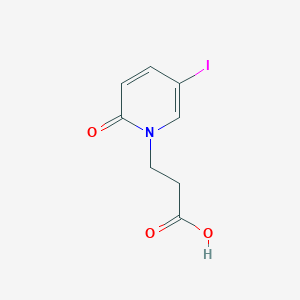
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
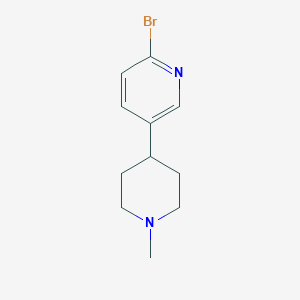
![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
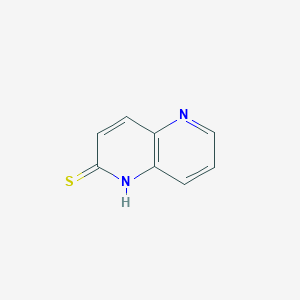

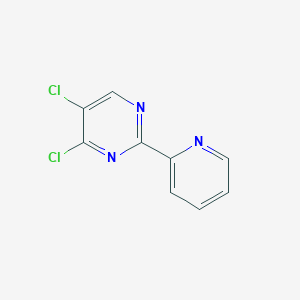
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
